
1-Methyl-4-picolinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:
Reactants: 1-methyl-4-picoline and tetrafluoroboric acid.
Conditions: The reaction is carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and inert atmosphere.
Purification: The product is purified through crystallization or distillation to achieve high purity.
化学反応の分析
Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like chloride or bromide ions in aqueous or organic solvents.
Major Products:
Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridinium salts.
科学的研究の応用
1-Methyl-4-picolinium tetrafluoroborate has diverse applications in scientific research:
作用機序
The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.
Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.
類似化合物との比較
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Methyl-4-picolinium tetrafluoroborate stands out due to its unique combination of properties:
- Higher Thermal Stability: Compared to similar compounds, it exhibits higher thermal stability, making it suitable for high-temperature applications.
- Enhanced Solubility: It has better solubility in various solvents, enhancing its versatility in different reactions.
- Specificity in Reactions: The compound shows higher specificity in nucleophilic substitution reactions, leading to more selective product formation.
特性
CAS番号 |
14729-71-6 |
|---|---|
分子式 |
C7H10BF4N |
分子量 |
194.97 g/mol |
IUPAC名 |
1,4-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 |
InChIキー |
IIFZIZIVMSXAKN-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


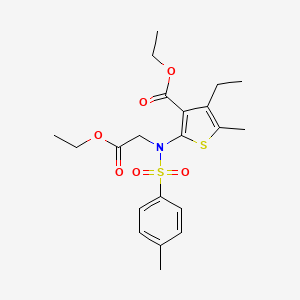
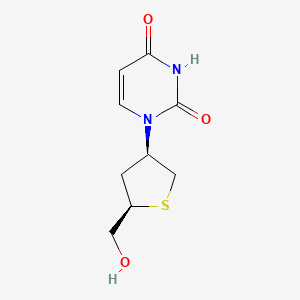


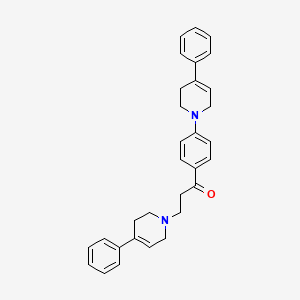
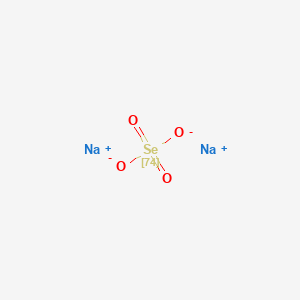
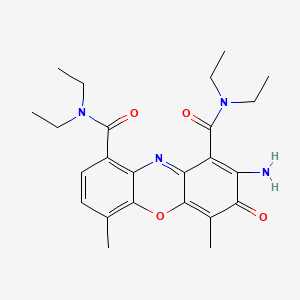


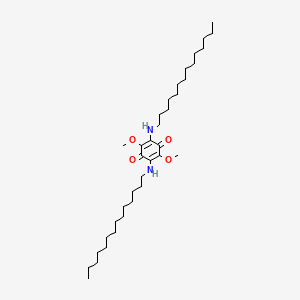
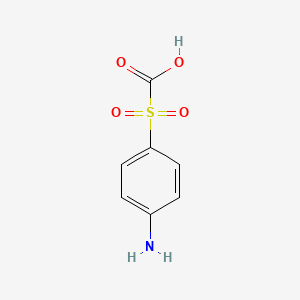
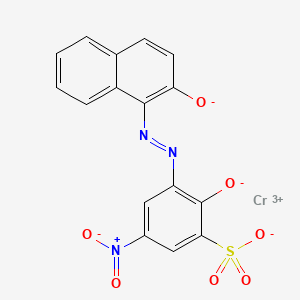
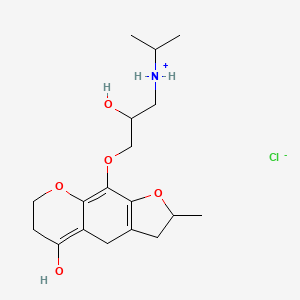
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)
